molecular formula C26H24N2O5S B11641991 ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11641991
M. Wt: 476.5 g/mol
InChI Key: RUYKJWRKHUTMFU-XUTLUUPISA-N
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Description

Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C26H24N2O5S. This compound features a unique structure that includes a thiazole ring, a pyrrole ring, and multiple aromatic groups, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the condensation of an appropriate diketone with an amine under acidic conditions to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Aromatic Substitution: The aromatic groups are introduced via Friedel-Crafts acylation reactions, using aluminum chloride as a catalyst.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aromatic groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Substitution: Aluminum chloride, iron(III) chloride.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary but often include key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H24N2O5S/c1-5-33-25(32)23-16(4)27-26(34-23)28-20(17-10-6-14(2)7-11-17)19(22(30)24(28)31)21(29)18-12-8-15(3)9-13-18/h6-13,20,29H,5H2,1-4H3/b21-19+

InChI Key

RUYKJWRKHUTMFU-XUTLUUPISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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